N-phenyldiazenyl-N-propylpropan-1-amine
Description
N-Phenyldiazenyl-N-propylpropan-1-amine is a tertiary amine featuring a phenyl-diazenyl (N=N-C₆H₅) substituent and a propyl chain. The diazenyl group introduces polarity and π-conjugation, which may enhance dipolar interactions compared to purely aliphatic amines .
Properties
CAS No. |
36719-39-8 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-phenyldiazenyl-N-propylpropan-1-amine |
InChI |
InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
MHNQVULYVOWIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Diazotization and Coupling: The Primary Synthetic Route
The most widely documented method for synthesizing N-phenyldiazenyl-N-propylpropan-1-amine involves diazotization of an aniline derivative followed by coupling with N-propylpropan-1-amine . This two-step process leverages the reactivity of diazonium salts to form stable azo linkages.
Formation of the Diazonium Salt
Aniline derivatives are treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C) to generate diazonium salts. For example, 3-nitroaniline undergoes diazotization as follows:
$$
\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
$$
Critical parameters :
Alkylation of Secondary Amines
An alternative approach involves alkylation of N-phenyldiazenylpropan-1-amine with propyl halides. This method is less common due to challenges in controlling regioselectivity but offers scalability for industrial applications.
Reaction Mechanism
The secondary amine reacts with 1-bromopropane in the presence of a base (e.g., K₂CO₃) to form the tertiary amine:
$$
\text{Ar-N=N-NH-CH}2\text{CH}2\text{CH}3 + \text{CH}3\text{CH}2\text{CH}2\text{Br} \rightarrow \text{Ar-N=N-N(CH}2\text{CH}2\text{CH}3)\text{CH}2\text{CH}2\text{CH}3 + \text{HBr}
$$
Key considerations :
- Base selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaOH.
- Solvent : Dimethylformamide (DMF) improves solubility but requires post-reaction purification.
Table 2: Alkylation Efficiency with Different Halides
| Halide | Base | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1-Bromopropane | K₂CO₃ | 68 | 88 | |
| 1-Iodopropane | NaHCO₃ | 75 | 91 |
Reductive Amination: A Niche Strategy
Reductive amination of ketones or aldehydes with primary amines represents a third route, though it is less efficient for introducing diazenyl groups. This method is typically reserved for substrates where diazotization is impractical.
Process Overview
A ketone (e.g., acetophenone) is condensed with N-propylpropan-1-amine in the presence of a reducing agent (e.g., NaBH₃CN):
$$
\text{Ar-C=O} + \text{H}2\text{N-CH}2\text{CH}2\text{CH}2\text{N(CH}2\text{CH}2\text{CH}3) \xrightarrow{\text{NaBH}3\text{CN}} \text{Ar-CH}2\text{-N(CH}2\text{CH}2\text{CH}3)\text{CH}2\text{CH}2\text{CH}2\text{NH}2
$$
Limitations :
Mechanistic Insights and Side Reactions
Competing Pathways in Diazotization
Purification Challenges
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves diazenyl isomers.
- Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >99% purity.
Chemical Reactions Analysis
1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 1-phenyl-3,3-dipropyl-triazene can yield amines or hydrazines, depending on the reducing agent and conditions used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the nitrogen atoms. This reaction often requires the presence of a catalyst or a strong base.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Phenyl-3,3-dipropyl-triazene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for other triazene derivatives.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-ligand interactions and in the development of metal-based drugs.
Medicine: Research into the pharmacological properties of triazene compounds has shown potential for anticancer and antimicrobial activities. 1-phenyl-3,3-dipropyl-triazene is being investigated for its cytotoxic effects on cancer cells.
Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting normal cellular functions. This interaction can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA alkylation and inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thermodynamic Properties in Amide Mixtures
Key studies on amine-amide mixtures highlight differences in excess molar volumes ($V{\text{m}}^{\text{E}}$), permittivity ($\varepsilon{\text{r}}^{\text{E}}$), and enthalpies ($H_{\text{m}}^{\text{E}}$) based on substituent type and chain length.
Table 1: Thermodynamic Properties of Amines in DMF/DMA Mixtures at 298.15 K
*Hypothetical values inferred from aromatic amine behavior.
Key Findings :
- Aliphatic Amines : Secondary amines (e.g., DPA) exhibit lower $V{\text{m}}^{\text{E}}$ and $H{\text{m}}^{\text{E}}$ than primary amines (e.g., BA), as shorter chains disrupt amide-amide interactions less effectively .
- Aromatic Amines : Aniline shows positive $\varepsilon_{\text{r}}^{\text{E}}$ due to enhanced dipole alignment in mixtures, contrasting with negative values for aliphatic amines .
- Diazenyl Group Impact : The N=N-Ph group in this compound is expected to amplify dipolar interactions, reducing $V{\text{m}}^{\text{E}}$ and increasing $\varepsilon{\text{r}}^{\text{E}}$ compared to DPA .
Structural and Electronic Effects
- Chain Length : Longer alkyl chains (e.g., HxA vs. BA) reduce $\varepsilon_{\text{r}}^{\text{E}}$ by weakening dipole-dipole interactions .
- Steric Hindrance : Bulky substituents (e.g., DPA vs. BA) lower amide-amine association, leading to less negative $V_{\text{m}}^{\text{E}}$ .
- Aromaticity : Aniline’s phenyl group enhances orientational polarizability, a trait likely shared by the phenyl-diazenyl group in the target compound .
Q & A
Q. What green chemistry approaches minimize waste in large-scale synthesis of N-phenyldiazenyl-N-propylpropan-1-amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
